1-{(E)-[(pyridin-3-ylmethyl)imino]methyl}naphthalen-2-ol
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Overview
Description
1-((Z)-{[(Z)-3-pyridinylmethyl]imino}methyl)-2-naphthol is a complex organic compound that features a naphthol core substituted with a pyridinylmethyl imino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((Z)-{[(Z)-3-pyridinylmethyl]imino}methyl)-2-naphthol typically involves a multi-step process. One common method includes the condensation of 2-naphthol with 3-pyridinylmethylamine under acidic conditions to form the imine intermediate. This intermediate is then subjected to a Z-selective reduction to yield the desired compound. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like palladium on carbon for the reduction step.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-((Z)-{[(Z)-3-pyridinylmethyl]imino}methyl)-2-naphthol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of naphthoquinone derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Naphthoquinone derivatives.
Reduction: Corresponding amine.
Substitution: Halogenated naphthol derivatives.
Scientific Research Applications
1-((Z)-{[(Z)-3-pyridinylmethyl]imino}methyl)-2-naphthol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 1-((Z)-{[(Z)-3-pyridinylmethyl]imino}methyl)-2-naphthol involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of DNA synthesis or disruption of cellular signaling pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Naphthol: A simpler analog that lacks the pyridinylmethyl imino group.
3-Pyridinylmethylamine: The amine precursor used in the synthesis of the target compound.
Naphthoquinone: An oxidation product of 2-naphthol.
Uniqueness
1-((Z)-{[(Z)-3-pyridinylmethyl]imino}methyl)-2-naphthol is unique due to its combined structural features of a naphthol core and a pyridinylmethyl imino group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C17H14N2O |
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Molecular Weight |
262.30 g/mol |
IUPAC Name |
1-(pyridin-3-ylmethyliminomethyl)naphthalen-2-ol |
InChI |
InChI=1S/C17H14N2O/c20-17-8-7-14-5-1-2-6-15(14)16(17)12-19-11-13-4-3-9-18-10-13/h1-10,12,20H,11H2 |
InChI Key |
KEJZYIVPICKCDD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=NCC3=CN=CC=C3)O |
Origin of Product |
United States |
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